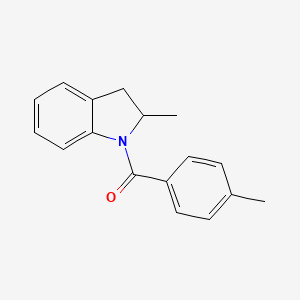

2-methyl-1-(4-methylbenzoyl)indoline

Description

2-Methyl-1-(4-methylbenzoyl)indoline is a substituted indoline derivative featuring a methyl group at the 2-position of the indoline core and a 4-methylbenzoyl moiety at the 1-position. Indoline derivatives are heterocyclic compounds with a bicyclic structure, often studied for their pharmacological and biochemical properties. The 4-methylbenzoyl group in this compound is notable for its prevalence in bioactive molecules, influencing lipophilicity, binding affinity, and metabolic stability .

Properties

IUPAC Name |

(2-methyl-2,3-dihydroindol-1-yl)-(4-methylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO/c1-12-7-9-14(10-8-12)17(19)18-13(2)11-15-5-3-4-6-16(15)18/h3-10,13H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUPMVBXOZVZULJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Substituent Impact Across Compound Classes

Enzymatic Interactions and Metabolism

Indoline derivatives are substrates for enzymes like DNT dioxygenase, which oxidizes indoline to indole and subsequently indigo. The addition of a 4-methylbenzoyl group in the target compound may sterically hinder this process, altering metabolic pathways compared to unsubstituted indoline. For instance:

Table 2: Enzymatic Oxidation of Indoline Derivatives

| Compound | Enzyme | Major Metabolites | Notes | Reference |

|---|---|---|---|---|

| Indoline | DNT Dioxygenase | Indole → Indigo | Fast conversion | |

| Target Compound | DNT Dioxygenase | Hypothetical metabolites | Steric effects may impede oxidation |

Structural and Crystallographic Insights

Crystallographic studies using programs like SHELX have resolved structures of related compounds, emphasizing the role of substituents in molecular packing and stability. For example:

Key Research Findings and Implications

Pharmacological Potential: The 4-methylbenzoyl group enhances bioactivity in multiple scaffolds, suggesting the target compound could exhibit antimicrobial or receptor-binding properties akin to pyrrole derivatives .

Metabolic Stability : Substituents on indoline may reduce susceptibility to enzymatic degradation, extending half-life in biological systems .

Sensory Applications : While benzoic acid derivatives with this group are sweeteners, the indoline core might modulate taste receptors differently, warranting further study .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.